Prostratin

描述

属性

IUPAC Name |

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12-,15+,16-,17-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKFRKNLSCGHY-HXGSDTCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60857-08-1 | |

| Record name | Prostratin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60857-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PROSTRATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KO94U6DIQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prostratin's Mechanism of Action in HIV Latency Reversal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of latent HIV reservoirs in quiescent memory CD4+ T cells represents a major obstacle to eradicating the virus.[1][2][3] A promising strategy, known as "shock and kill," aims to reactivate these latent proviruses, making the infected cells visible to the immune system and susceptible to antiretroviral therapy.[4] Prostratin, a non-tumor-promoting phorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans, has emerged as a significant latency-reversing agent (LRA) in this context.[2][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's ability to reactivate latent HIV, with a focus on its signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Activation of the PKC-NF-κB Signaling Axis

This compound's primary mechanism of action involves the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in T-cell activation and signal transduction.[4][6][7] By mimicking the function of the endogenous signaling molecule diacylglycerol (DAG), this compound binds to the C1 domain of PKC isoforms, leading to their translocation to the cell membrane and subsequent activation.[4][6]

Activated PKC initiates a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][4][8] This is a critical step, as the HIV-1 Long Terminal Repeat (LTR), the promoter region of the integrated provirus, contains two highly conserved NF-κB binding sites.[4] The canonical pathway to NF-κB activation proceeds as follows:

-

IKK Complex Activation: Activated PKC isoforms, particularly novel PKCs, phosphorylate and activate the IκB kinase (IKK) complex.[1]

-

IκBα Phosphorylation and Degradation: The IKK complex then phosphorylates the inhibitory protein IκBα, which sequesters NF-κB dimers (typically a heterodimer of p50 and RelA/p65) in the cytoplasm.[1][4] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation.[1]

-

NF-κB Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer, allowing it to translocate into the nucleus.[1][4]

-

HIV-1 LTR Activation: In the nucleus, NF-κB binds to its cognate sites within the HIV-1 LTR, recruiting histone acetyltransferases (HATs) and other co-activators.[4] This leads to chromatin remodeling, making the viral promoter more accessible to RNA Polymerase II and initiating robust transcription of the latent provirus.[4][5][9]

Notably, this compound-mediated HIV reactivation is highly dependent on this NF-κB pathway, and while it activates AP-1, it does not significantly induce NFAT.[1][2]

Secondary and Synergistic Pathways

Beyond the central PKC-NF-κB axis, this compound's effects are modulated and can be enhanced by other signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK pathway is also implicated in this compound-induced HIV latency reversal.[6] Activated PKC can lead to the activation of the Ras-Raf-MEK-ERK cascade.[6] ERK, the final kinase in this pathway, can phosphorylate various downstream targets that contribute to transcriptional activation.[6] The precise role of the MAPK pathway in this compound's action is still under investigation, but it is understood to contribute to the overall activation state of the T cell, thereby facilitating HIV-1 transcription.

Calcium/Calcineurin Signaling

Calcium signaling pathways can synergize with this compound to enhance HIV latency reversal.[3][10][11] Increased intracellular calcium levels activate calcineurin, a calcium/calmodulin-dependent phosphatase.[10][11] While calcineurin is well-known for its role in activating NFAT, studies have shown that in the context of this compound treatment, it potentiates NF-κB-dependent activation of the HIV LTR.[3][10][11] This synergistic effect highlights the intricate crosstalk between different signaling pathways in the reactivation of latent HIV.

Quantitative Data on this compound's Activity

The following tables summarize quantitative data from various studies on the efficacy of this compound in reversing HIV latency.

| Cell Line | This compound Concentration | Fold Induction of HIV Expression | Reference |

| J-Lat 9.2 | 0.1 µM - 10 µM | Dose-dependent increase in GFP+ cells | [12][13] |

| J-Lat (various clones) | 10 µM | Significant increase in GFP+ cells | [12] |

| U1 (monocytic) | Not specified | Synergistic activation with HDACIs | [9] |

| Primary CD4+ T cells | 1 µM | Reactivation of latent virus | [8] |

| Latency Reversing Agent(s) | Cell Type | Key Finding | Reference |

| This compound + HDACIs (VPA, SAHA) | U1, J-Lat, patient PBMCs | Synergistic activation of HIV-1 production | [9][14][15] |

| This compound + Ionomycin | Primary CD4+ T cells | Potent reactivation of latent HIV | [16] |

| This compound + JQ1 (BET inhibitor) | Not specified | Synergistic activity | [2] |

| This compound + TLR-8 agonist | Not specified | Synergistic activity | [2] |

Experimental Protocols

In Vitro HIV Latency Reversal Assay using J-Lat Cell Lines

This protocol is widely used to screen for and characterize latency-reversing agents. J-Lat cells are Jurkat T-cell lines that contain an integrated, transcriptionally silent HIV-1 provirus where the nef gene is replaced with a green fluorescent protein (GFP) reporter.[17]

Methodology:

-

Cell Culture: Maintain J-Lat cells (e.g., clones 6.3, 8.4, 9.2, 10.6) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed J-Lat cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO). A positive control, such as TNF-α (10 ng/mL), is typically included.

-

Incubation: Incubate the cells for 14-24 hours at 37°C.

-

Flow Cytometry: Harvest the cells, wash with PBS, and fix with 2% paraformaldehyde. Analyze the percentage of GFP-positive cells using a flow cytometer. The increase in the GFP-positive population indicates the reactivation of the latent HIV provirus.

Latency Reversal Assay in Primary CD4+ T Cells from Aviremic Patients

This ex vivo assay provides a more physiologically relevant model for studying HIV latency.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of HIV-infected, ART-suppressed individuals by Ficoll-Paque density gradient centrifugation. Enrich for resting CD4+ T cells using negative selection magnetic beads to deplete CD8+, CD14+, CD19+, CD32+, CD56+, HLA-DR+, and CD25+ cells.

-

Cell Culture: Culture the purified resting CD4+ T cells in RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and antiretroviral drugs (e.g., AZT and an NNRTI) to prevent new rounds of infection.

-

Treatment: Stimulate the cells with this compound (e.g., 1 µM) or other LRAs. Include an unstimulated control and a positive control (e.g., anti-CD3/CD28 beads).

-

Incubation: Culture the cells for 2-3 days.

-

Quantification of Viral Reactivation: Harvest the culture supernatant and quantify the amount of HIV-1 RNA using a sensitive RT-qPCR assay. An increase in viral RNA copies indicates latency reversal.

Signaling Pathway and Experimental Workflow Diagrams

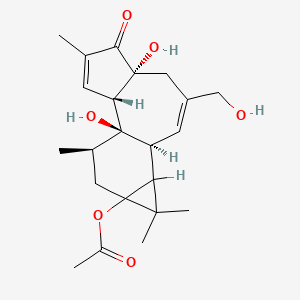

Caption: this compound activates PKC, leading to NF-κB nuclear translocation and HIV-1 LTR transcription.

Caption: this compound synergizes with other agents to enhance HIV latency reversal.

References

- 1. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium/Calcineurin Synergizes with this compound to Promote NF-κB Dependent Activation of Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Key Players in HIV-1 Transcriptional Regulation: Targets for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of Signaling Pathways That Block Reversal of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and this compound: Implications for Treatment of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium/calcineurin synergizes with this compound to promote NF-κB dependent activation of latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium/Calcineurin Synergizes with this compound to Promote NF-κB Dependent Activation of Latent HIV | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound Antagonizes HIV Latency by Activating NF-κB [periodicos.capes.gov.br]

- 14. journals.plos.org [journals.plos.org]

- 15. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Latency Reversing Agents and the Road to an HIV Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Prostratin: A Non-Tumor Promoting Phorbol Ester for HIV Latency Reversal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The establishment of a latent reservoir of replication-competent provirus in resting memory CD4+ T cells is a major obstacle to the eradication of HIV-1. Highly Active Antiretroviral Therapy (HAART) can effectively suppress viral replication to undetectable levels, but it does not eliminate this latent reservoir. Consequently, treatment interruption invariably leads to viral rebound. The "shock and kill" strategy aims to eradicate this reservoir by using Latency Reversing Agents (LRAs) to reactivate viral gene expression in latently infected cells, thereby making them susceptible to immune-mediated clearance or viral cytopathic effects, all while the patient is maintained on suppressive antiretroviral therapy.

Phorbol esters are potent activators of Protein Kinase C (PKC) and have been shown to be effective in reactivating latent HIV-1. However, many phorbol esters are also tumor promoters, limiting their therapeutic potential. Prostratin, a non-tumor-promoting 12-deoxyphorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans, has emerged as a promising LRA candidate due to its ability to reactivate latent HIV-1 without inducing tumors.[1][2] This technical guide provides a comprehensive overview of this compound for HIV research, including its mechanism of action, quantitative data on its efficacy and cytotoxicity, detailed experimental protocols, and key signaling pathways involved in its activity.

Mechanism of Action

This compound's primary mechanism of action is the activation of Protein Kinase C (PKC).[3][4] Unlike tumor-promoting phorbol esters, this compound's unique structure leads to a distinct pattern of PKC isoform activation, which is believed to contribute to its non-tumorigenic profile. The activation of PKC initiates a downstream signaling cascade that culminates in the reactivation of latent HIV-1 provirus.

The key steps in this compound's mechanism of action are:

-

PKC Activation: this compound binds to the C1 domain of conventional and novel PKC isoforms, mimicking the endogenous ligand diacylglycerol (DAG). This binding event recruits PKC to the cell membrane and activates its kinase function.[4]

-

NF-κB Pathway Activation: Activated PKC phosphorylates and activates IκB kinase (IKK). IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of IκBα releases the Nuclear Factor kappa B (NF-κB) dimer (typically p50/RelA), allowing it to translocate to the nucleus.[4][5]

-

HIV-1 LTR Transactivation: In the nucleus, NF-κB binds to specific recognition sites within the long terminal repeat (LTR) region of the integrated HIV-1 provirus.[5] This binding recruits cellular transcription factors and RNA polymerase II to the viral promoter, initiating the transcription of viral genes.

Quantitative Data

The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound in various in vitro models of HIV latency.

Table 1: Efficacy of this compound in HIV-1 Latency Reversal

| Cell Line | Assay | EC50 (µM) | Reference |

| J-Lat 8.4 | GFP Expression | ~38 (maximal activity) | [6] |

| J-Lat 9.2 | GFP Expression | ~12 (used as control) | [6] |

| J-Lat 10.6 | GFP Expression | 0.3 - 0.87 | [7] |

| OM-10.1 | p24 Production | 0.3 - 0.87 | [7] |

| U1 | p24 Production | 0.3 - 0.87 | [7] |

| ACH-2 | p24 Production | 0.3 - 0.87 | [7] |

| THP-p89 | GFP Expression/p24 Production | > SAHA and bryostatin (<0.25 nM) | [5] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | CC50 (µM) | Reference |

| Breast Cancer Cell Lines (MCF-7, MDA-MB-231, BT-20, AU-565) | Cell Proliferation | 35 (basal), 7 (high stimulation) | [3][8] |

| Non-malignant Breast Epithelial Cell Line (MCF10A) | Cell Proliferation | > Breast cancer cell lines | [3][8] |

| J-Lat cells | Apoptosis | >10 (no more than 2-fold increase) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in HIV latency research.

In Vitro HIV-1 Latency Reversal Assay using J-Lat Cells

This protocol describes the use of Jurkat-derived T-cell lines (J-Lat) containing a latent, integrated HIV-1 provirus with a GFP reporter gene to assess the latency-reversing activity of this compound.

Materials:

-

J-Lat cell lines (e.g., J-Lat 8.4, 9.2, or 10.6)[6]

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

-

This compound (stock solution in PBS or DMSO)[6]

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Culture J-Lat cells in complete RPMI 1640 medium at 37°C in a 5% CO2 incubator.

-

Seed 2 x 10^5 cells per well in a 96-well plate in a final volume of 200 µL.[6]

-

Add this compound to the desired final concentrations (e.g., a serial dilution from 0.1 µM to 10 µM). Include a vehicle control (PBS or DMSO).

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.

-

Analyze the percentage of GFP-positive cells by flow cytometry.

HIV-1 Reactivation Assay in Primary CD4+ T Cells

This protocol outlines the reactivation of latent HIV-1 from primary CD4+ T cells isolated from ART-suppressed individuals living with HIV.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from ART-suppressed individuals with undetectable viral loads.

-

CD4+ T Cell Isolation Kit (e.g., magnetic bead-based negative selection).

-

RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and IL-2 (10 U/mL).

-

This compound (stock solution in PBS or DMSO).

-

Antiretroviral drugs (e.g., Zidovudine and Indinavir) to prevent viral spread.[9]

-

Cell lysis buffer and RNA extraction kit.

-

Reverse transcriptase and reagents for RT-qPCR.

-

Primers and probes for HIV-1 gag RNA.

-

p24 ELISA kit.[9]

Procedure:

-

Isolate PBMCs from whole blood by density gradient centrifugation.

-

Isolate resting CD4+ T cells from PBMCs using a negative selection kit.

-

Culture the resting CD4+ T cells in complete RPMI 1640 medium with IL-2.

-

Treat the cells with this compound at the desired concentration (e.g., 300 nM) in the presence of antiretroviral drugs to prevent new infections.[9][10]

-

Incubate the cells for 48-72 hours.

-

Quantification of HIV-1 RNA:

-

Harvest the cells and extract total RNA.

-

Perform RT-qPCR to quantify the levels of cell-associated HIV-1 gag RNA. Normalize the results to a housekeeping gene (e.g., GAPDH).

-

-

Quantification of p24 Antigen:

-

Collect the culture supernatant.

-

Measure the concentration of p24 antigen in the supernatant using a sensitive p24 ELISA.[11]

-

Cytotoxicity Assay

This protocol describes how to assess the cytotoxicity of this compound using a standard MTT or similar viability assay.

Materials:

-

Target cell line (e.g., Jurkat cells, PBMCs).

-

RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound (stock solution in PBS or DMSO).

-

96-well cell culture plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents (e.g., CellTiter-Glo).

-

Spectrophotometer or luminometer.

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.

-

Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilization solution).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for evaluating its latency-reversing activity.

Caption: this compound-induced PKC-NF-κB signaling pathway leading to HIV-1 latency reversal.

Caption: A typical experimental workflow for evaluating the efficacy and cytotoxicity of this compound.

Conclusion

This compound stands out as a valuable tool in HIV eradication research. Its ability to reactivate latent HIV-1 through the PKC-NF-κB pathway, combined with its non-tumor promoting properties, makes it a compelling candidate for the "shock and kill" therapeutic strategy.[12][13] This technical guide provides researchers with the fundamental knowledge and experimental frameworks to effectively utilize this compound in their investigations into HIV latency and the development of curative therapies. Further research is warranted to optimize its use, potentially in combination with other LRAs or immunomodulatory agents, to achieve a functional cure for HIV-1.

References

- 1. Bryostatin-1 enhances the proliferation and functionality of exhausted CD8+ T cells by upregulating MAP Kinase 11 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]

- 3. Potential anticancer effect of this compound through SIK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bryostatin Modulates Latent HIV-1 Infection via PKC and AMPK Signaling but Inhibits Acute Infection in a Receptor Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential anticancer effect of this compound through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations [jci.org]

- 11. Ultrasensitive HIV-1 p24 Assay Detects Single Infected Cells and Differences in Reservoir Induction by Latency Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo activation of latent HIV with a synthetic bryostatin analog effects both latent cell "kick" and "kill" in strategy for virus eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostratin as a Protein Kinase C (PKC) Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostratin, a non-tumor-promoting phorbol ester originally isolated from the mamala tree (Homalanthus nutans), has garnered significant interest as a potent activator of Protein Kinase C (PKC). This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on various PKC isozymes, and its primary application as a latency-reversing agent for Human Immunodeficiency Virus (HIV). The document details key downstream signaling pathways initiated by this compound-mediated PKC activation, including the NF-κB, MEK/ERK/MAPK, and PKCε/PKD3/NF-κB pathways. Furthermore, this guide presents a compilation of quantitative data on this compound's binding affinities and effective concentrations, alongside detailed protocols for essential experimental assays to study its activity. Diagrams illustrating the core signaling pathway, experimental workflows, and the logical framework of this compound's therapeutic action are provided to facilitate a comprehensive understanding of its biochemical and cellular functions.

Introduction to this compound

This compound, chemically known as 12-deoxyphorbol 13-acetate, is a diterpenoid belonging to the tigliane family of natural products.[1][2] Unlike the structurally related and tumor-promoting phorbol esters such as phorbol 12-myristate 13-acetate (PMA), this compound exhibits a favorable safety profile, lacking significant tumor-promoting activity.[2][3] Its primary mechanism of action involves the activation of protein kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes.[1] This activation mimics the function of the endogenous second messenger diacylglycerol (DAG).[3]

The unique biological activities of this compound, particularly its ability to reactivate latent HIV-1 without inducing global T-cell proliferation, have positioned it as a promising candidate for "shock and kill" HIV eradication strategies.[4] This approach aims to reactivate the latent viral reservoir, making infected cells susceptible to clearance by the immune system or antiretroviral therapy.

Mechanism of Action: this compound as a PKC Activator

This compound functions by binding to the C1 domain of conventional (cPKC) and novel (nPKC) isozymes, which is the same binding site as for DAG and other phorbol esters.[5][6] This binding event induces a conformational change in the PKC enzyme, leading to its translocation from the cytosol to the plasma membrane and subsequent activation.[3] Activated PKC then phosphorylates a wide array of downstream target proteins, initiating multiple signaling cascades.

PKC Isozyme Specificity

The PKC family is categorized into three subfamilies based on their activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ, which require both Ca²⁺ and DAG for activation.

-

Novel PKCs (nPKCs): δ, ε, η, and θ, which are Ca²⁺-independent but DAG-dependent.

-

Atypical PKCs (aPKCs): ζ and ι/λ, which are independent of both Ca²⁺ and DAG for their activation.[6]

This compound primarily activates conventional and novel PKC isozymes.[4] Studies using isoform-specific inhibitors have indicated that novel PKCs play a particularly prominent role in the downstream effects of this compound, such as the activation of the NF-κB pathway and the down-regulation of HIV receptors.[7][8] For instance, the this compound-induced down-regulation of the CD4 receptor is primarily mediated by novel PKCs, whereas the down-regulation of CXCR4 involves both conventional and novel PKCs.[7]

Downstream Signaling Pathways

Activation of PKC by this compound triggers several key signaling pathways that are crucial for its biological effects, most notably the reactivation of latent HIV.

The NF-κB Pathway

A central mechanism by which this compound reactivates latent HIV is through the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor.[4] this compound-activated PKC phosphorylates and activates the IκB kinase (IKK) complex. IKK, in turn, phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to κB enhancer elements within the HIV-1 Long Terminal Repeat (LTR), driving the transcription of the proviral DNA.[4]

The MEK/ERK/MAP Kinase Pathway

This compound has also been shown to induce differentiation in certain cell types, such as acute myeloid leukemia (AML) cells, via a PKC-dependent activation of the MEK/ERK/MAP kinase signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival.

The PKCε/PKD3/NF-κB Pathway

More specific signaling cascades have also been elucidated. For example, this compound can activate Protein Kinase D3 (PKD3) through the novel PKC isoform, PKCε.[9] Activated PKD3 is essential for the this compound-induced activation of NF-κB and subsequent transcription of the integrated HIV-1 provirus.[9] This highlights a specific pathway through which a novel PKC isoform mediates the effects of this compound.

Below is a DOT language script that generates a diagram of the primary signaling pathway activated by this compound.

Figure 1: this compound-Induced PKC Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative parameters related to this compound's activity as a PKC activator.

| Parameter | Value | Cell Line/System | Reference |

| Ki | 12.5 nM | General PKC | [1] |

| Ki | 210 nM | [³H]PDBu binding inhibition in CEM cells | [1] |

Table 1: Binding Affinity of this compound

| Cell Line | EC₅₀ (µM) for HIV Reactivation | Reference |

| OM-10.1 | 0.3 - 0.87 | [10] |

| U1 | 0.3 - 0.87 | [10] |

| ACH-2 | 0.3 - 0.87 | [10] |

| J-Lat 10.6 | 0.3 - 0.87 | [10] |

| J-Lat A2 | 0.3 - 0.87 | [10] |

| General | 2.5 | [11] |

Table 2: EC₅₀ Values of this compound for HIV Reactivation

| Parameter | Value | Cell Line | Reference |

| CC₅₀ | > 8 µM | Various cell lines | [10] |

Table 3: Cytotoxicity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

PKC Translocation Assay (via Western Blot)

This assay measures the translocation of PKC isozymes from the cytoplasm to the cell membrane upon activation by this compound.

Workflow Diagram:

Figure 2: Workflow for PKC Translocation Assay.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., Jurkat T-cells or other relevant cell lines) at a suitable density.

-

Treat cells with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 15, 30, 60 minutes). Include untreated and positive controls (e.g., PMA).

-

-

Cellular Fractionation:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Centrifuge the homogenate at low speed to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membrane fraction. The resulting supernatant is the cytoplasmic fraction.

-

Wash the membrane pellet and resuspend in a suitable buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize membrane proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytoplasmic and membrane fractions using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from the cytoplasmic and membrane fractions onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the PKC isozyme of interest (e.g., anti-PKCα, anti-PKCδ, etc.).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities in the cytoplasmic and membrane fractions to determine the extent of PKC translocation. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytoplasmic fraction indicates activation.

-

In Vitro PKC Kinase Assay

This assay directly measures the enzymatic activity of PKC in the presence of this compound by quantifying the phosphorylation of a specific substrate.

Methodology:

-

Reaction Setup:

-

In a microplate, prepare a reaction mixture containing a suitable buffer, purified PKC enzyme, a PKC-specific peptide substrate, and ATP.

-

Add this compound at various concentrations to the reaction wells. Include a no-activator control and a positive control (e.g., PMA/phosphatidylserine).

-

-

Kinase Reaction:

-

Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Stopping the Reaction and Substrate Capture:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper or use a filter plate to capture the phosphorylated substrate.

-

-

Washing:

-

Wash the paper/filter extensively to remove unincorporated [γ-³²P]ATP.

-

-

Detection and Quantification:

-

Measure the amount of incorporated ³²P using a scintillation counter or a phosphorimager.

-

Calculate the specific activity of the PKC enzyme at different this compound concentrations.

-

NF-κB Reporter Assay

This cell-based assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter.

Methodology:

-

Cell Transfection:

-

Transfect a suitable cell line (e.g., HEK293T or Jurkat) with a plasmid containing a luciferase reporter gene driven by a promoter with multiple NF-κB binding sites.

-

Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Cell Treatment:

-

After transfection, plate the cells in a multi-well plate.

-

Treat the cells with various concentrations of this compound. Include untreated and positive controls (e.g., TNF-α).

-

-

Cell Lysis:

-

After a suitable incubation period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Assay:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.

-

-

Data Analysis:

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of this compound-treated cells by that of untreated cells.

-

HIV-1 Reactivation Assay (p24 ELISA)

This assay measures the reactivation of latent HIV-1 from infected cells by quantifying the amount of the viral core protein p24 released into the cell culture supernatant.

Methodology:

-

Cell Culture and Treatment:

-

Use a latently infected cell line model (e.g., J-Lat, U1, or ACH-2) or primary CD4+ T cells from aviremic HIV-positive individuals.

-

Plate the cells and treat with various concentrations of this compound. Include appropriate controls.

-

-

Supernatant Collection:

-

After a 24-48 hour incubation period, collect the cell culture supernatant.

-

-

p24 ELISA:

-

Perform a standard p24 antigen capture ELISA according to the manufacturer's instructions. Briefly:

-

Coat a microplate with an anti-p24 capture antibody.

-

Add the collected cell culture supernatants and a standard curve of recombinant p24.

-

Incubate and wash the plate.

-

Add a biotinylated anti-p24 detection antibody.

-

Incubate and wash.

-

Add streptavidin-HRP.

-

Incubate and wash.

-

Add a substrate (e.g., TMB) and stop the reaction.

-

Read the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Calculate the concentration of p24 in the supernatants based on the standard curve. An increase in p24 levels indicates reactivation of latent HIV.

-

Cytotoxicity Assay

This assay assesses the toxicity of this compound on cells to determine its therapeutic window.

Methodology:

-

Cell Plating and Treatment:

-

Plate cells in a 96-well plate at a defined density.

-

Add serial dilutions of this compound to the wells. Include untreated control wells.

-

-

Incubation:

-

Incubate the plate for a period that reflects the duration of the activity assays (e.g., 48-72 hours).

-

-

Viability Assessment:

-

Use a colorimetric or fluorometric method to assess cell viability. Common methods include:

-

MTT/XTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

-

CellTiter-Glo® Assay: Measures ATP levels, which are indicative of metabolically active cells.

-

Trypan Blue Exclusion: A dye exclusion method where viable cells with intact membranes exclude the dye.

-

-

-

Data Analysis:

-

Measure the absorbance or fluorescence according to the assay used.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the CC₅₀ (50% cytotoxic concentration) value by plotting the percentage of viability against the log of the this compound concentration.

-

Applications in Drug Development

This compound's primary application in drug development is as a latency-reversing agent (LRA) in the context of an HIV cure strategy. Its ability to reactivate latent HIV without causing widespread T-cell proliferation is a significant advantage over other activators.[4]

Logical Relationship Diagram:

Figure 3: Logical Framework of this compound's Therapeutic Action in HIV.

Conclusion

This compound stands out as a valuable pharmacological tool and a promising therapeutic candidate due to its potent and relatively safe profile as a PKC activator. Its well-characterized mechanism of action, centered on the activation of conventional and particularly novel PKC isozymes, leads to the induction of key signaling pathways like NF-κB, which are critical for its primary application in reversing HIV latency. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogs. The continued exploration of its isozyme-specific effects and downstream signaling networks will be crucial in optimizing its clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms of HIV receptor and co-receptor down-regulation by this compound: role of conventional and novel PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Kinase D3 Is Essential for this compound-Activated Transcription of Integrated HIV-1 Provirus Promoter via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein kinase D3 is essential for this compound-activated transcription of integrated HIV-1 provirus promoter via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activating PKC-ε induces HIV expression with improved tolerability - PMC [pmc.ncbi.nlm.nih.gov]

Prostratin Analogs: A Technical Guide to Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostratin, a 12-deoxyphorbol ester first isolated from the Samoan medicinal plant Homalanthus nutans, has garnered significant attention as a potential therapeutic agent, particularly for the eradication of latent HIV-1 reservoirs.[1][2][3] Unlike other phorbol esters, this compound is a non-tumor promoting activator of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[2][4] This unique property has driven extensive research into the development of synthetic this compound analogs with enhanced potency and favorable pharmacological profiles. This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of key this compound analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways to support ongoing research and drug development efforts.

Core Chemical Structure and Key Analogs

This compound's chemical structure is based on the tigliane diterpene scaffold, characterized by a four-ring system (A, B, C, and D).[2] Ring A is trans-fused to the seven-membered B ring, while the six-membered C ring is cis-fused to the cyclopentane D ring.[2] The key structural feature of this compound is the absence of a hydroxyl group at the C12 position and the presence of an acetate ester at the C13 position, which distinguishes it from tumor-promoting phorbol esters like phorbol 12-myristate 13-acetate (PMA).[2][3]

Synthetic efforts have focused on modifying the ester group at the C13 position and other positions to improve biological activity. A notable analog is 12-deoxyphorbol-13-phenylacetate (DPP), which has also shown potent activity in inducing HIV expression from latency.[3][5] Further research has led to the development of a series of analogs with significantly increased potency compared to this compound.[1][6]

Synthesis of this compound and Its Analogs

The limited availability of this compound from natural sources has necessitated the development of efficient synthetic routes.[3] A practical and scalable semi-synthesis starts from phorbol, which is readily and inexpensively obtained from croton oil, a product of the plant Croton tiglium.[3][5][7]

The general synthetic strategy involves a few key steps:

-

Protection of Hydroxyl Groups: To achieve selective modification, the hydroxyl groups of phorbol, particularly the primary alcohol at C20, are protected.[8]

-

Deoxygenation at C12: The hydroxyl group at the C12 position is removed to create the characteristic 12-deoxyphorbol scaffold.

-

Selective Esterification: The hydroxyl group at the C13 position is esterified with various acyl groups to generate a library of analogs.[6][9]

-

Deprotection: The protecting groups are removed to yield the final this compound analogs.

This synthetic approach allows for the creation of a diverse range of analogs by varying the ester substituent at the C13 position, enabling the exploration of structure-activity relationships.[6]

General Synthetic Workflow

Caption: A generalized workflow for the semi-synthesis of this compound analogs from phorbol.

Biological Activity and Structure-Activity Relationships

The primary mechanism of action of this compound and its analogs is the activation of PKC.[2][4] This activation leads to downstream signaling events that result in the reactivation of latent HIV-1. The potency of this compound analogs is often evaluated by their binding affinity to PKC isoforms and their ability to induce HIV-1 expression in latently infected cell lines.

Structure-activity relationship (SAR) studies have revealed that modifications to the C13 ester group significantly impact biological activity.[10] Generally, increasing the lipophilicity of the C13 substituent can lead to enhanced PKC binding affinity and greater potency in inducing HIV latency reversal.[6] Some synthetic analogs have demonstrated over 100-fold greater potency than this compound in both PKC binding and HIV induction assays.[1][6][10]

Quantitative Biological Data of this compound and Selected Analogs

| Compound | R Group at C13 | PKCδ Ki (nM) | HIV Induction EC50 (nM) in U1 cells |

| This compound | -COCH3 | 21.8 | >1000 |

| DPP | -COCH2Ph | 3.1 | 15.1 |

| Analog 11b | -CO(CH2)4Ph | 0.66 | 7.6 |

| Analog 11c | -CO(CH2)5Ph | 0.66 | 11.2 |

Data summarized from Beans et al., PNAS, 2013.[6]

Signaling Pathway: PKC Activation and HIV Latency Reversal

This compound and its analogs function by mimicking diacylglycerol (DAG), the endogenous ligand for PKC. Binding of the analog to the C1 domain of PKC induces a conformational change, leading to the activation of the kinase. Activated PKC then phosphorylates a range of downstream targets, culminating in the activation of transcription factors such as NF-κB. NF-κB translocates to the nucleus and binds to the promoter region of the integrated HIV-1 provirus, initiating viral gene transcription and reversing latency.

This compound-Induced Signaling Pathway

Caption: Signaling pathway of this compound analogs leading to the activation of latent HIV-1.

Experimental Protocols

General Procedure for the Synthesis of C13-Ester this compound Analogs

This protocol is a generalized representation based on methodologies described in the literature.[6]

-

Starting Material: 12-deoxyphorbol, synthesized from phorbol.

-

Esterification: To a solution of 12-deoxyphorbol in an anhydrous aprotic solvent (e.g., dichloromethane), add the desired carboxylic acid (1.2 equivalents), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with a mild acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound analog.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

PKC Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound analogs for PKC.[6]

-

Assay Components: Recombinant human PKCδ, [3H]-phorbol 12,13-dibutyrate ([3H]PDBu) as the radioligand, and the test compounds (this compound analogs).

-

Reaction Buffer: Prepare a suitable buffer containing Tris-HCl, KCl, CaCl2, and bovine serum albumin (BSA).

-

Assay Procedure:

-

In a microplate, combine the PKCδ enzyme, [3H]PDBu (at a concentration near its Kd), and varying concentrations of the test compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which retains the PKC-ligand complex.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

HIV-1 Induction Assay in U1 Cell Line

This assay measures the ability of this compound analogs to reactivate latent HIV-1 in a chronically infected cell line.[6]

-

Cell Line: U1 cells, a human promonocytic cell line containing two integrated copies of the HIV-1 provirus.

-

Cell Culture: Culture U1 cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Seed the U1 cells in a multi-well plate and treat with serial dilutions of the this compound analogs. Include a positive control (e.g., PMA) and a negative control (vehicle).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification of Viral Production:

-

Collect the cell culture supernatant.

-

Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the p24 concentration against the log of the analog concentration.

-

Calculate the effective concentration that induces 50% of the maximal viral production (EC50) using non-linear regression analysis.

-

Conclusion

The development of synthetic this compound analogs has provided a promising avenue for an HIV-1 eradication strategy. The ability to systematically modify the this compound scaffold through practical synthetic routes has led to the discovery of analogs with significantly enhanced potency in reactivating latent HIV-1.[6][7] The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field. Further investigation into the pharmacokinetics, pharmacodynamics, and in vivo efficacy of these potent analogs is warranted to advance their development as clinical candidates for a "shock and kill" approach to HIV-1 therapy.

References

- 1. Highly potent, synthetically accessible this compound analogs induce latent HIV expression in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical Synthesis of this compound, DPP, and Their Analogs, Adjuvant Leads Against Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Highly potent, synthetically accessible this compound analogs induce latent HIV expression in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Semi-Synthesis of this compound and Related Compounds | Explore Technologies [techfinder.stanford.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

ethnobotanical origins of Prostratin in Samoan traditional medicine.

A Technical Guide on the Samoan Origins and Anti-HIV Potential of a Remarkable Natural Product

Executive Summary

Prostratin, a phorbol ester derived from the Samoan medicinal plant Homalanthus nutans, stands as a compelling example of successful drug discovery rooted in traditional ecological knowledge. This technical guide provides an in-depth exploration of the ethnobotanical origins of this compound, its journey from traditional Samoan medicine to a promising anti-HIV therapeutic candidate, and the molecular mechanisms underpinning its activity. The discovery, spearheaded by ethnobotanist Dr. Paul Alan Cox in collaboration with Samoan healers, has not only unveiled a potent latency-reversing agent for HIV but has also established groundbreaking benefit-sharing agreements, ensuring the equitable distribution of potential profits with the people of Samoa. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the scientific evidence, experimental methodologies, and the significant preclinical and clinical findings related to this compound.

Ethnobotanical Foundation and Discovery

The story of this compound begins in the rainforests of Samoa, where traditional healers have long utilized the bark of the mamala tree, Homalanthus nutans (family Euphorbiaceae), to prepare remedies for various ailments, most notably viral hepatitis.[1][2][3][4][5][6][7][8][9][10] The journey of this traditional knowledge to Western science was initiated by ethnobotanist Dr. Paul Alan Cox, who, while working closely with Samoan healers, learned of the therapeutic properties of the mamala tree.[2][3][5][11][12] Two healers in the village of Falealupo on the island of Savai'i shared their knowledge of a preparation from the bark of H. nutans used to treat "fiva sama sama," the Samoan term for viral hepatitis.[13]

Intrigued by its reported efficacy, Dr. Cox, with the permission of the village chiefs and the Samoan government, sent samples of the plant material and the healer's potion to the National Cancer Institute (NCI) in the United States for further analysis.[2][13] In 1992, researchers at the NCI isolated the active compound, this compound (12-deoxyphorbol 13-acetate), and discovered its potent in vitro activity against the Human Immunodeficiency Virus (HIV).[13][14]

This discovery prompted pioneering benefit-sharing agreements to be established between the people of Samoa, the University of California, Berkeley, and the AIDS Research Alliance (ARA).[4][12][15][16][17] These agreements ensure that a significant portion of any commercial profits derived from this compound will be shared with the Samoan government, the village of Falealupo, and the families of the healers who were instrumental in its discovery.[16] This case is often cited as a model for ethical conduct in ethnobotanical research and the commercialization of traditional knowledge.[15]

The Source: Homalanthus nutans

Homalanthus nutans, known locally as the mamala tree, is a small tree or shrub native to several tropical Pacific islands, including Samoa.[1] Traditionally, the bark is boiled to create a liquid remedy.[13] Scientific analysis has revealed that the stemwood and bark of the plant contain varying concentrations of this compound.[18] A validated reversed-phase high-performance liquid chromatography (HPLC) method has been developed to quantify this compound levels in different parts of the plant, revealing significant variability among different populations of H. nutans in Samoa.[18][19] This variability underscores the importance of cultivar selection for any potential large-scale production.[18][19]

Anti-HIV Activity and Mechanism of Action

This compound exhibits a unique dual action against HIV. It can both protect healthy cells from infection and, crucially, act as a latency-reversing agent, "waking up" the virus from its dormant state within cellular reservoirs.[2][4][5][10][13] This "shock and kill" approach is a major focus of current HIV cure research, aiming to expose the hidden virus to antiretroviral therapies and the host immune system.[5]

The primary molecular target of this compound is Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[6][20][21][22] this compound is a PKC activator, binding to the C1 domain of conventional and novel PKC isoforms.[20][23] This activation leads to a cascade of downstream effects:

-

Latency Reversal: Activation of PKC leads to the stimulation of the NF-κB and AP-1 transcription factors, which are crucial for regulating the transcription of the HIV-1 long terminal repeat (LTR) and initiating viral gene expression.[24]

-

Downregulation of HIV Receptors: this compound causes a dose-dependent and reversible downregulation of the primary HIV receptor, CD4, as well as the coreceptors CXCR4 and CCR5, on the surface of T-cells.[22][25][26] This reduction in receptor availability inhibits new rounds of viral infection.

Unlike other potent phorbol esters, such as phorbol myristate acetate (PMA), this compound is non-tumor-promoting, a critical attribute for its potential therapeutic use.[10][14][20][22][25]

Signaling Pathway of this compound-Mediated HIV Latency Reversal

Caption: this compound activates PKC, leading to NF-κB activation and HIV-1 transcription.

Quantitative Preclinical Data

While extensive clinical trial data in humans is still emerging, preclinical studies have provided valuable quantitative insights into the bioactivity of this compound.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| Ki (PKC binding) | CEM cells | - | 210 nM | [21] |

| Ki (PKC activation) | - | - | 12.5 nM | [21] |

Experimental Protocols

Isolation and Purification of this compound from Homalanthus nutans

The initial isolation of this compound at the NCI followed a bioassay-guided fractionation approach. A general protocol based on published methods would involve the following steps:

-

Extraction: Dried and ground stem wood of H. nutans is subjected to solvent extraction, typically with a chloroform-soluble fraction being prepared.

-

Chromatographic Separation: The crude extract undergoes multistep chromatographic separation. This may involve techniques such as column chromatography using silica gel, followed by further purification using high-performance liquid chromatography (HPLC).

-

Bioassay-Guided Fractionation: At each stage of separation, the resulting fractions are tested for their anti-HIV activity using an in vitro assay, such as a tetrazolium-based assay to measure the cytopathic effects of the virus.

-

Structure Elucidation: The pure active compound is then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine its chemical structure.

In Vitro Anti-HIV Cytoprotection Assay

A common method to assess the anti-HIV activity of a compound is to measure its ability to protect susceptible cells from virus-induced killing.

-

Cell Culture: A suitable human T-cell line, such as CEM-SS or MT-2, is cultured under standard conditions.

-

Infection: The cells are infected with a known quantity of an HIV-1 strain (e.g., HIV-1RF).

-

Treatment: The infected cells are then treated with varying concentrations of this compound. Control groups include infected-untreated cells and uninfected-untreated cells.

-

Viability Assay: After a specified incubation period (e.g., 6 days), cell viability is assessed using a tetrazolium-based reagent (e.g., XTT), which is converted to a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of living cells and can be quantified spectrophotometrically.

-

Data Analysis: The concentration of this compound that protects 50% of the cells from virus-induced death (EC50) is calculated.

Experimental Workflow for Bioassay-Guided Fractionation

Caption: Workflow for the isolation of this compound from Homalanthus nutans.

Clinical Development and Future Prospects

This compound has been the subject of clinical trials to evaluate its safety and efficacy as a latency-reversing agent in HIV-infected individuals.[12][27] The AIDS Research Alliance has sponsored these trials.[16] While detailed results from late-stage clinical trials are not yet widely published, the progression of this compound into clinical development represents a significant milestone.

The limited natural supply of this compound from H. nutans has prompted research into alternative production methods. Efforts are underway to isolate the genes responsible for this compound biosynthesis and engineer microorganisms to produce the compound in larger quantities.[12][13][27] Additionally, a practical chemical synthesis of this compound has been developed, providing a viable alternative to extraction from the plant.[4]

Conclusion

The discovery and development of this compound is a testament to the value of ethnobotanical research and the importance of preserving traditional ecological knowledge. Originating from a Samoan traditional remedy, this unique phorbol ester has emerged as a promising candidate in the quest for an HIV cure. Its dual mechanism of action—inhibiting new infections while reactivating latent viral reservoirs—coupled with its non-tumor-promoting properties, makes it a compelling therapeutic agent. The collaborative and ethical framework established between researchers and the Samoan people provides a gold standard for future drug discovery endeavors rooted in biodiversity and indigenous knowledge. Continued research and clinical development will be crucial in fully realizing the therapeutic potential of this compound in the fight against HIV/AIDS.

References

- 1. Homalanthus nutans - Wikipedia [en.wikipedia.org]

- 2. This compound — Brain Chemistry Labs The Institute for EthnoMedicine [brainchemistrylabs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Computomics - Rooted in Values: Bridging Indigenous Knowledge and Genomic Innovation [computomics.com]

- 6. herbheads.org [herbheads.org]

- 7. Healing properties of Samoan plants verified | RNZ News [rnz.co.nz]

- 8. Functional genomics and metabolomics advance the ethnobotany of the Samoan traditional medicine “matalafi” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sadil.ws [sadil.ws]

- 10. This compound as a new therapeutic agent targeting HIV viral reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Giving Samoan healers credit for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Samoa to profit from indigenous knowledge deal - ProQuest [proquest.com]

- 13. Samoa's Gift to the World - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]

- 14. A nonpromoting phorbol from the samoan medicinal plant Homalanthus nutans inhibits cell killing by HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. UC Berkeley, Samoa to Share Benefit from AIDS Drug | The Scientist [the-scientist.com]

- 16. 09.29.2004 - Landmark agreement between Samoa and UC Berkeley could help search for AIDS cure [newsarchive.berkeley.edu]

- 17. Ensuring equitable benefits: the falealupo covenant and the isolation of anti-viral drug this compound from a samoan medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Variability in Content of the Anti-AIDS Drug Candidate this compound in Samoan Populations of Homalanthus nutans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Variability in content of the anti-AIDS drug candidate this compound in Samoan populations of Homalanthus nutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Antireplicative and anticytopathic activities of this compound, a non-tumor-promoting phorbol ester, against human immunodeficiency virus (HIV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]

- 25. ashpublications.org [ashpublications.org]

- 26. This compound: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scidev.net [scidev.net]

Prostratin's Role in the Down-Regulation of HIV-1 Cellular Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostratin, a non-tumor-promoting phorbol ester, has emerged as a significant compound in HIV-1 research due to its dual mechanism of action. It not only reactivates latent HIV-1 proviruses, a critical step in "shock and kill" eradication strategies, but also inhibits de novo infection by down-regulating the cellular receptors necessary for viral entry.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms, experimental protocols, and signaling pathways underlying this compound-induced down-regulation of HIV-1 cellular receptors, primarily CD4 and CXCR4. Quantitative data are summarized for comparative analysis, and key experimental workflows are detailed to facilitate research and development in this area.

Introduction

The persistence of latent HIV-1 reservoirs in quiescent CD4+ T cells remains the primary obstacle to a cure.[3][4] Latency-reversing agents (LRAs) aim to reactivate these dormant proviruses, making the infected cells visible to the immune system and susceptible to antiretroviral therapy. This compound, a naturally occurring diterpene, is a promising LRA that activates Protein Kinase C (PKC).[1][5] Uniquely, alongside its ability to reactivate latent HIV-1, this compound provides a protective effect by potently down-regulating the surface expression of key HIV-1 receptors, thereby preventing the spread of newly produced virions to uninfected cells.[6][7] This dual functionality makes this compound a compelling candidate for adjunctive therapy in HIV-1 eradication strategies.

Core Mechanism: PKC-Mediated Receptor Internalization

This compound's primary mechanism of action is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate numerous cellular processes.[1] Unlike other potent phorbol esters like Phorbol-12-Myristate-13-Acetate (PMA), this compound is non-tumorigenic, enhancing its therapeutic potential.[2][8]

The activation of PKC by this compound initiates a signaling cascade that leads to the rapid and persistent down-regulation of the primary HIV-1 receptor, CD4, and the major co-receptor for T-cell tropic (X4) strains, CXCR4.[2][9] The process involves the following key steps:

-

PKC Activation: this compound binds to and activates conventional and novel PKC isoforms, causing their translocation to the plasma membrane.[3][9]

-

Receptor Internalization: Activated PKCs mediate the internalization of CD4 and CXCR4 from the cell surface. This occurs through processes of receptor-mediated endocytosis and/or macropinocytosis.[9]

-

Lysosomal Degradation: Following internalization, the receptors are trafficked to lysosomes for degradation, resulting in a sustained reduction of their surface expression.[9]

Interestingly, studies have shown that the effect on the CCR5 co-receptor, used by macrophage-tropic (R5) strains, is less consistent. Some research indicates that this compound also down-regulates CCR5, while other studies report no significant effect on this co-receptor in various cell lines.[2][9] This differential regulation may have implications for its efficacy against different HIV-1 strains.

Signaling Pathway Visualization

The signaling cascade initiated by this compound leading to receptor down-regulation is a critical aspect of its anti-HIV-1 activity.

Caption: this compound signaling pathway for HIV-1 receptor down-regulation.

Quantitative Data on Receptor Down-Regulation

The efficacy of this compound in reducing the surface expression of HIV-1 receptors has been quantified in several studies. The data highlight a dose-dependent effect on CD4 and CXCR4, while the impact on CCR5 varies.

Table 1: Effect of this compound on HIV-1 Receptor Surface Expression

| Receptor | Cell Type/Line | This compound Concentration (µM) | % Down-Regulation / Effect | Reference |

| CD4 | Lymphocytic & Monocytic Cell Lines | Not Specified | Significant Down-regulation | [9] |

| CD4 | Primary CD4+ T-cells | 0.3 - 0.87 (EC50 for latency reversal) | Efficient Down-regulation | [10] |

| CXCR4 | Lymphocytic & Monocytic Cell Lines | Not Specified | Significant Down-regulation | [9] |

| CXCR4 | Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | Decreased Expression | [6] |

| CCR5 | Lymphocytic & Monocytic Cell Lines | Not Specified | No Significant Down-regulation | [9] |

| CCR5 | Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | Decreased Expression | [6] |

Note: Quantitative percentages are often presented in graphical form in the source literature; this table summarizes the reported effects.

Table 2: Comparative EC50 Values of PKC Activators for HIV Latency Reactivation

| PKC Activator | Cell Line | EC50 (µM) | Reference |

| This compound | OM-10.1, U1, ACH-2, J-Lat | 0.3 - 0.87 | [10] |

| (-)-indolactam V | OM-10.1, U1, J-Lat | 0.09 - 0.32 | [10] |

| TPPB | ACH-2 | 0.07 | [10] |

This table provides context for the concentrations at which this compound is effective as a latency-reversing agent, which overlaps with the concentrations that induce receptor down-regulation.

Detailed Experimental Protocols

Reproducible and standardized methodologies are essential for studying the effects of this compound. The following sections detail the core protocols employed in this area of research.

Cell Culture and this compound Treatment

-

Cell Lines and Primary Cells: Experiments commonly utilize human T-lymphoblastoid cell lines (e.g., Jurkat, H9), monocytic cell lines (e.g., U1), or more clinically relevant primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells.[6][11]

-

Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) or human AB serum, penicillin (100 U/ml), and streptomycin (100 µg/ml).[11]

-

This compound Stimulation: this compound is dissolved in a solvent like DMSO. Cells are treated with varying concentrations, typically ranging from 100 nM to 10 µM, for durations from a few hours to several days (e.g., 24-72 hours) to assess the onset and persistence of receptor down-regulation.[11][12]

Quantification of Receptor Expression by Flow Cytometry

Flow cytometry is the gold standard for quantifying cell surface protein expression.[13][14]

-

Principle: This technique uses fluorescently-labeled monoclonal antibodies that specifically bind to the extracellular domains of target receptors (e.g., CD4, CXCR4, CCR5). The fluorescence intensity of individual cells is measured as they pass through a laser, which is proportional to the number of receptors on the cell surface.[15]

-

Protocol Steps:

-

Cell Preparation: After this compound treatment, harvest cells (e.g., 1x10^6 cells per sample) and wash with a staining buffer (e.g., PBS with 2% FBS).

-

Antibody Staining: Incubate cells with fluorochrome-conjugated primary antibodies (e.g., PE-conjugated anti-CD4, APC-conjugated anti-CXCR4) for 30 minutes at 4°C in the dark. Isotype-matched control antibodies should be used to determine background fluorescence.

-

Washing: Wash cells twice with staining buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend cells in buffer and acquire data on a flow cytometer. Typically, 10,000-50,000 events are collected per sample.

-

Data Analysis: Gate on the cell population of interest based on forward and side scatter properties. The median fluorescence intensity (MFI) of the stained population is used to quantify receptor expression. The percentage of down-regulation is calculated relative to untreated control cells.

-

HIV-1 Infection Inhibition Assay

This functional assay determines whether the observed receptor down-regulation translates to protection from viral infection.

-

Protocol Steps:

-

Cell Treatment: Treat target cells (e.g., PBMCs) with this compound for a predetermined time (e.g., 24 hours) to induce receptor down-regulation.

-

Viral Challenge: Infect the treated and untreated control cells with a known amount of an R5-tropic (e.g., HIV-1 BaL) or X4-tropic (e.g., HIV-1 NL4-3) viral strain.

-

Culture: Culture the infected cells for several days.

-

Quantify Replication: At various time points post-infection, collect culture supernatants and measure the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA). A significant reduction in p24 levels in the supernatant of this compound-treated cells compared to controls indicates inhibition of infection.[6]

-

Experimental Workflow Visualization

The sequence of a typical experiment to assess this compound's effect on receptor expression and HIV-1 infection is outlined below.

Caption: Workflow for analyzing this compound's effects on HIV receptors.

This compound's Dual Role: A Logical Framework

This compound's value in HIV-1 eradication research stems from its ability to simultaneously attack the virus on two fronts: reactivating the latent reservoir and protecting against new infections.

Caption: Logical diagram of this compound's dual "Shock and Protect" role.

Conclusion

This compound demonstrates a potent and therapeutically relevant ability to down-regulate the key HIV-1 cellular receptors CD4 and CXCR4. This action is mediated through the activation of PKC isoforms, leading to receptor internalization and degradation. The resulting decrease in surface receptor density effectively inhibits de novo viral infection. This mechanism, combined with its established capacity to reactivate latent HIV-1, positions this compound as a highly valuable tool for "shock and kill" strategies. Further research focusing on the precise PKC isoforms involved and the differential effects on CCR5 will be crucial for optimizing its clinical application and developing next-generation LRAs with similar protective profiles. The experimental protocols and data presented in this guide serve as a foundational resource for professionals dedicated to advancing HIV-1 cure research.

References

- 1. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on T-cell activation and human immunodeficiency virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. "Down-regulation of HIV-1 Receptors and Inhibition of HIV-1 Entry by Pr" by Richard Turley, Dr. Richard A. Robison et al. [scholarsarchive.byu.edu]

- 9. Mechanisms of HIV receptor and co-receptor down-regulation by this compound: role of conventional and novel PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]